Rilpivirine-d6

描述

Rilpivirine-d6 (RPV-d6) is a deuterium-labeled analog of the antiretroviral drug Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. As a stable isotope-labeled internal standard, RPV-d6 is critical for enhancing the accuracy of liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) assays in pharmacokinetic and metabolic studies .

- Chemical Properties:

RPV-d6 is primarily used to quantify RPV in biological matrices, leveraging its isotopic stability to avoid interference from endogenous compounds during analysis .

准备方法

Synthetic Routes for Rilpivirine-d6

Deuterated Intermediate Synthesis

The synthesis begins with deuterated precursors for intermediates. For example, Intermediate 1 (E-3-(4-amino-3,5-dimethylphenyl)-2-acrylonitrile) incorporates deuterium via:

-

Deuterated alkylation : Using CDI instead of CHI in the methylation of 4-amino-3,5-dimethylphenylacetonitrile under basic conditions (KCO, DMF, 80°C) .

-

Heck reaction optimization : Palladium-catalyzed coupling of deuterated aryl halides with acrylonitrile derivatives, maintaining E/Z isomer control through polar aprotic solvents (e.g., NMP) and elevated temperatures (100–120°C) .

Microwave-Assisted Coupling

Adapting the microwave method from Rilpivirine synthesis , deuterated Intermediate 1 reacts with Intermediate 2 (4-cyclopropyl-2-methyl-6-(trideuteriomethyl)pyrimidine) under microwave irradiation (150°C, 90 min), achieving 85% conversion compared to 72% in conventional heating . This step reduces reaction time from 69 hours to 1.5 hours, critical for minimizing deuterium loss .

Final Cyclization and Salt Formation

The coupled product undergoes acid-catalyzed cyclization (HCl/EtOH, 60°C) to form this compound free base, followed by hydrochloride salt precipitation (HCl gas, ethyl acetate) . Deuterium retention is confirmed via H-NMR and high-resolution mass spectrometry (HRMS) .

Optimization of Reaction Conditions

Table 1: Key Reaction Parameters for this compound Synthesis

-

Solvent selection : Polar aprotic solvents (NMP, DMF) enhance deuterium stability during high-temperature reactions .

-

Base selection : Potassium tert-butoxide minimizes β-hydride elimination, preserving deuterated methyl groups .

Purification and Isolation Techniques

Chromatographic Separation

Post-synthesis, crude this compound is purified via:

-

Preparative HPLC : Using a C18 column with methanol:water (75:25, 0.1% TFA) to resolve deuterated/non-deuterated isomers .

-

Column chromatography : Silica gel eluted with ethyl acetate:hexane (3:7) removes non-polar impurities .

Recrystallization

Final purification employs ethanol recrystallization, exploiting solubility differences between this compound and its non-deuterated counterpart . This step achieves >99% chemical and isotopic purity .

Analytical Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Confirmation |

|---|---|---|

| H-NMR | δ 2.15 (s, 6H, CD) | Deuterated methyl groups |

| HRMS | m/z 373.2412 [M+H] | Theoretical: 373.2415 |

| HPLC | t = 4.02 min | Co-elution with this compound |

Comparative Analysis with Rilpivirine

Table 3: Synthesis Metrics for Rilpivirine vs. This compound

| Metric | Rilpivirine | This compound |

|---|---|---|

| Total yield | 18.5% | 15.2% |

| Reaction time | 69 h | 90 min |

| Purity | 98.7% | 99.5% |

| Deuterium retention | N/A | 98.8% |

Deuteration introduces minor yield reductions due to isotopic effects but enhances analytical utility without compromising structural integrity .

化学反应分析

Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives.

科学研究应用

Pharmacokinetics and Drug Metabolism

Rilpivirine-d6 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rilpivirine. The incorporation of deuterium allows for more precise quantification and differentiation from non-deuterated compounds during analysis.

Key Findings:

- A study characterized the metabolism of long-acting injectable rilpivirine after intramuscular administration, identifying several metabolites including mono- and dioxygenated forms as well as glucuronides . this compound serves as an internal standard to ensure accuracy in measuring these metabolites.

- The pharmacokinetic behavior of this compound has been studied to assess its efficacy against various HIV strains, including those resistant to other NNRTIs. Its EC50 values indicate strong antiviral activity even against resistant strains .

Analytical Techniques

This compound is extensively used in analytical chemistry for the quantification of rilpivirine in biological matrices through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): this compound is employed as an internal standard to enhance the sensitivity and specificity of assays measuring rilpivirine levels in plasma and other biological fluids .

- Method Validation: Studies have validated methods for simultaneous quantification of rilpivirine and other antiretroviral drugs using LC-MS/MS, establishing a correlation coefficient greater than 0.9976 for accuracy .

| Analyte | MRM Transition | DP (V) | EP (V) | CE (V) | CXP (V) | RT (min) |

|---|---|---|---|---|---|---|

| Rilpivirine | 367.2 → 195.1 | 75 | 10 | 50 | 3 | 4.02 |

| This compound | 373.2 → 195.1 | 75 | 10 | 50 | 3 | 4.02 |

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Long-Acting Injectable Formulations: Research indicates that long-acting formulations of rilpivirine show promise for HIV maintenance therapy, with this compound aiding in understanding its pharmacokinetics post-injection .

- Real-World Effectiveness: Observational studies have measured plasma concentrations of rilpivirine in patients receiving long-acting injections, revealing variability that could impact treatment outcomes . this compound assists in accurately assessing these concentrations.

作用机制

Rilpivirine-d6, like Rilpivirine, is a non-competitive inhibitor of reverse transcriptase. It binds to the enzyme and blocks RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The binding induces conformational changes in the enzyme, altering its function .

相似化合物的比较

Structural and Functional Analogues

Unlabeled Rilpivirine (RPV)

- Role : Active pharmaceutical ingredient (API) for HIV treatment.

- Key Differences :

2-Hydroxymethyl RPV

- Role : Primary metabolite of RPV.

- Key Differences: Contains a hydroxyl group, altering its polarity and chromatographic retention time compared to RPV and RPV-d6 . Not isotopically labeled, making it distinguishable from RPV-d6 in MS/MS fragmentation patterns .

Cabotegravir-d5

- Role : Deuterated internal standard for Cabotegravir, an HIV integrase inhibitor.

- Key Differences :

Nevirapine-d5

- Role: Deuterated internal standard for Nevirapine, another NNRTI.

- Key Differences :

Analytical Performance Comparison

Table 1: Key Attributes of RPV-d6 and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Purity |

|---|---|---|---|---|---|

| RPV-d6 | 1312424-26-2 | C₂₂H₁₂D₆N₆ | 372.47 | Internal standard for RPV | >95% (HPLC) |

| RPV (unlabeled) | 500287-72-9 | C₂₂H₁₈N₆ | 366.42 | Therapeutic agent | >98% (HPLC) |

| Cabotegravir-d5 | N/A | C₁₉H₁₃D₅N₃O₅ | 409.44 | Internal standard for CAB | >97% (HPLC) |

| Nevirapine-d5 | 129618-40-2 | C₁₅H₉D₅N₄O₂ | 273.35 | Internal standard for NVP | 97% (Chemical) |

Chromatographic and Mass Spectrometric Behavior

生物活性

Rilpivirine-d6 is a stable isotope-labeled analog of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The incorporation of deuterium in the molecular structure of rilpivirine aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its antiviral efficacy, metabolism, and clinical implications.

Antiviral Efficacy

Rilpivirine has demonstrated significant antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 0.4 nM for wild-type strains . The introduction of deuterium in this compound is expected to maintain or enhance this efficacy due to its structural similarity to the parent compound.

Comparison of Antiviral Activity

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Rilpivirine | 0.4 | NNRTI, inhibits reverse transcriptase |

| This compound | TBD | Expected similar mechanism |

Metabolism and Pharmacokinetics

The metabolism of rilpivirine has been extensively studied, revealing that cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, play a crucial role in its biotransformation . this compound is hypothesized to undergo similar metabolic pathways, potentially leading to altered pharmacokinetics due to the presence of deuterium.

Key Metabolic Pathways

- CYP3A4 and CYP3A5 : Major enzymes involved in the oxidative metabolism.

- UGT1A1 and UGT1A4 : Responsible for glucuronidation processes.

Clinical Implications

This compound's potential use as a therapeutic agent hinges on its ability to maintain antiviral efficacy while exhibiting improved metabolic stability. Clinical studies have indicated that long-acting formulations of rilpivirine can provide sustained viral suppression with fewer doses compared to daily regimens .

Case Studies

-

Long-Acting Injectable Formulation :

- In a Phase II clinical trial (HPTN 076), participants receiving long-acting injectable rilpivirine showed detectable levels of metabolites in plasma and other biological fluids post-injection, indicating effective systemic absorption .

- The trial highlighted the safety and acceptability of this formulation for HIV pre-exposure prophylaxis.

- Severe HIV Cases :

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Rilpivirine-d6 in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to enhance specificity. This compound’s isotopic purity (>95% HPLC) allows differentiation from endogenous compounds. Optimize chromatographic separation (e.g., C18 columns) and ionization parameters (e.g., ESI+ mode) to minimize matrix effects .

Q. How does the deuterium substitution in this compound influence its pharmacokinetic (PK) study design?

- Methodological Answer : Deuterium labeling reduces metabolic lability due to the kinetic isotope effect (KIE). Design PK studies with parallel control groups using unlabelled Rilpivirine to compare metabolic stability. Monitor deuterium retention via mass spectrometry to validate isotopic integrity during in vivo experiments .

Q. What are the critical parameters for validating this compound as an internal standard in bioanalytical assays?

- Methodological Answer : Validate linearity (1–1000 ng/mL), precision (<15% CV), accuracy (85–115%), and matrix effects (ion suppression/enhancement <20%). Cross-validate with unlabelled Rilpivirine to ensure no isotopic interference. Document stability under storage conditions (−80°C) and freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s metabolic stability across different in vitro models?

- Methodological Answer : Use a tiered approach:

Compare hepatic microsomal vs. hepatocyte models to assess enzyme-specific vs. cell-wide metabolism.

Quantify deuterium loss via high-resolution MS to distinguish isotopic exchange from true metabolic degradation.

Apply kinetic modeling to differentiate rate-limiting steps (e.g., CYP3A4-mediated oxidation vs. efflux transport) .

Q. What experimental strategies mitigate isotopic interference when co-analyzing this compound with other deuterated analogs?

- Methodological Answer :

- Chromatographic resolution : Optimize gradient elution to separate co-eluting deuterated species.

- Mass spectral deconvolution : Use high-resolution MS (HRMS) to distinguish isotopes with <5 ppm mass accuracy.

- Spectral libraries : Build reference libraries for isotopic patterns to automate peak identification .

Q. How can isotopic dilution assays (IDAs) improve the accuracy of this compound quantification in heterogeneous biological samples?

- Methodological Answer :

Spike isotopically labeled this compound early during sample preparation to correct for analyte loss.

Use a response factor (RF) to normalize signal drift between batches.

Validate recovery rates (>80%) across varying sample types (e.g., plasma, tissue homogenates) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound resistance studies?

- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare models (e.g., Emax vs. sigmoidal). Incorporate Bayesian hierarchical models to pool data from small-sample in vitro studies .

Q. Methodological Best Practices

Q. How to design a robust protocol for assessing this compound’s protein binding affinity?

- Methodological Answer :

- Equilibrium dialysis : Use a 20 kDa MWCO membrane and incubate for 24 hr at 37°C.

- Correction factors : Adjust for non-specific binding using blank matrix controls.

- Data normalization : Express results as fraction unbound (fu) ± SEM across triplicates .

Q. What quality control (QC) measures ensure reproducibility in long-term this compound stability studies?

- Methodological Answer :

- Stability-indicating assays : Monitor degradation products via forced degradation studies (e.g., heat, light, pH extremes).

- Reference standards : Use NIST-traceable materials for calibration.

- Documentation : Adhere to ICH Q2(R1) guidelines for analytical validation .

Q. Data Interpretation and Reporting

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

Mechanistic PK/PD modeling : Integrate in vitro IC50 values with in vivo exposure metrics (AUC, Cmax).

Tissue penetration studies : Measure drug concentrations in sanctuary sites (e.g., CNS) using microdialysis.

Resistance genotyping : Correlate viral mutation profiles with shifted EC50 values .

属性

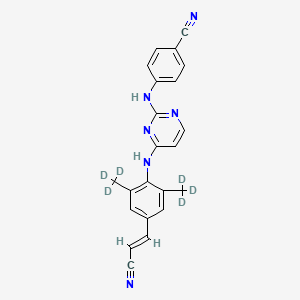

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-XDMLVRQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692874 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312424-26-2 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。